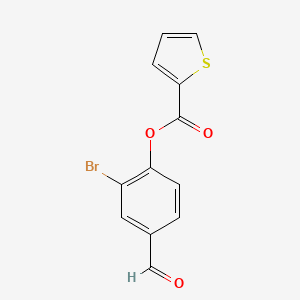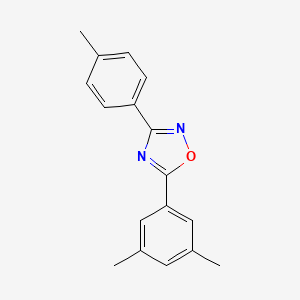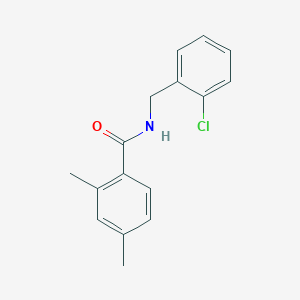
N-(2-chlorobenzyl)-2,4-dimethylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chlorobenzyl)-2,4-dimethylbenzamide, also known as SN 79, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a member of the benzamide family, which is known for its diverse range of biological activities.
Mécanisme D'action
The mechanism of action of N-(2-chlorobenzyl)-2,4-dimethylbenzamide 79 is not fully understood. However, it is believed to work by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response. N-(2-chlorobenzyl)-2,4-dimethylbenzamide 79 has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that is involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects:
N-(2-chlorobenzyl)-2,4-dimethylbenzamide 79 has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and alleviate pain. N-(2-chlorobenzyl)-2,4-dimethylbenzamide 79 has also been shown to have neuroprotective effects, which may make it useful in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2-chlorobenzyl)-2,4-dimethylbenzamide 79 in lab experiments is its wide range of biological activities. This makes it a versatile compound that can be used to study various diseases and biological processes. However, one limitation of using N-(2-chlorobenzyl)-2,4-dimethylbenzamide 79 is its potential toxicity. It is important to use appropriate safety precautions when handling N-(2-chlorobenzyl)-2,4-dimethylbenzamide 79 to avoid exposure to toxic levels of the compound.
Orientations Futures
There are many potential future directions for the study of N-(2-chlorobenzyl)-2,4-dimethylbenzamide 79. One area of research is the development of N-(2-chlorobenzyl)-2,4-dimethylbenzamide 79 derivatives that have improved potency and selectivity. Another area of research is the study of the pharmacokinetics and pharmacodynamics of N-(2-chlorobenzyl)-2,4-dimethylbenzamide 79, which will help to determine the optimal dosing and administration schedule for the compound. Additionally, the potential use of N-(2-chlorobenzyl)-2,4-dimethylbenzamide 79 in combination with other drugs or therapies should be explored to determine its efficacy in treating various diseases. Finally, the development of novel drug delivery systems for N-(2-chlorobenzyl)-2,4-dimethylbenzamide 79 may help to improve its bioavailability and reduce its toxicity.
Méthodes De Synthèse
The synthesis of N-(2-chlorobenzyl)-2,4-dimethylbenzamide 79 involves the reaction of 2,4-dimethylbenzoic acid with thionyl chloride, followed by the addition of 2-chlorobenzylamine. The resulting product is then treated with sodium hydroxide to yield N-(2-chlorobenzyl)-2,4-dimethylbenzamide 79. This synthesis method has been optimized to yield high purity and high yield of N-(2-chlorobenzyl)-2,4-dimethylbenzamide 79.
Applications De Recherche Scientifique
N-(2-chlorobenzyl)-2,4-dimethylbenzamide 79 has been extensively studied for its potential use in scientific research. It has been shown to have a wide range of biological activities, including anti-inflammatory, analgesic, and antitumor properties. N-(2-chlorobenzyl)-2,4-dimethylbenzamide 79 has been studied for its potential use in treating various diseases, including cancer, arthritis, and Alzheimer's disease.
Propriétés
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2,4-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO/c1-11-7-8-14(12(2)9-11)16(19)18-10-13-5-3-4-6-15(13)17/h3-9H,10H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQEJQPBSPLEVLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NCC2=CC=CC=C2Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

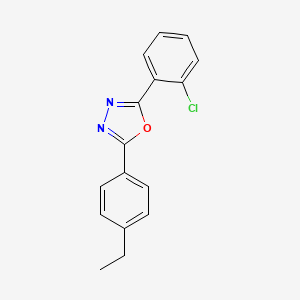
![3-{[4-(2-methylphenyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B5836938.png)
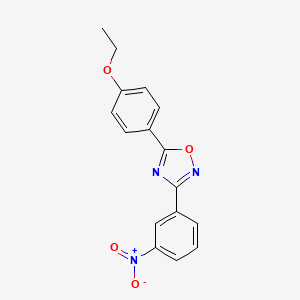
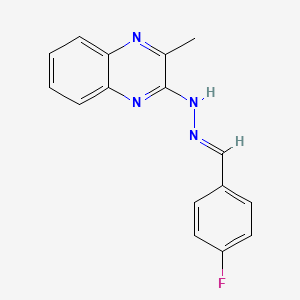
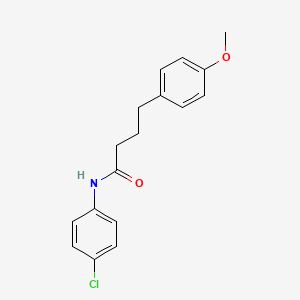
![5,6-dimethyl-4-[4-(4-methylphenyl)-1-piperazinyl]thieno[2,3-d]pyrimidine](/img/structure/B5836966.png)
![methyl 3-[(2-nitrobenzoyl)amino]-2-thiophenecarboxylate](/img/structure/B5836969.png)
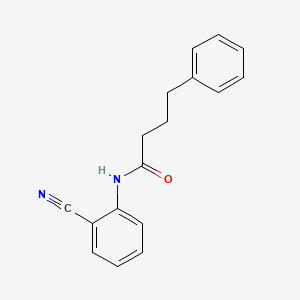
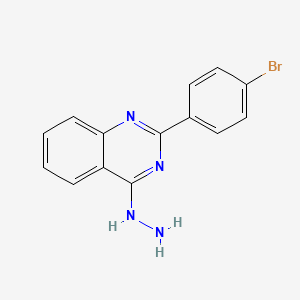
![5-{[4-(1-naphthyl)-1,3-thiazol-2-yl]amino}-5-oxopentanoic acid](/img/structure/B5836998.png)
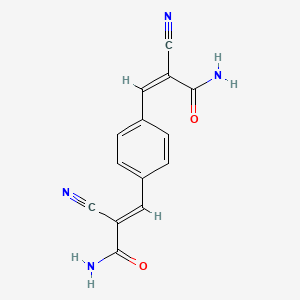
![3-[3-(2-quinoxalinyl)phenoxy]phthalonitrile](/img/structure/B5837008.png)
